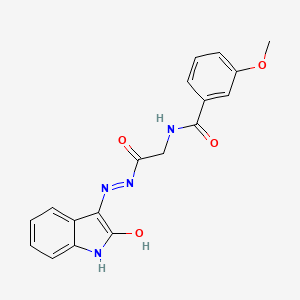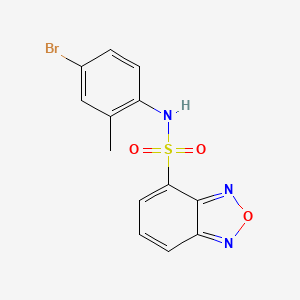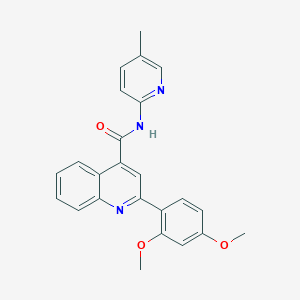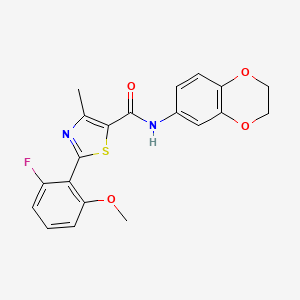![molecular formula C18H26N2OS B11121106 8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide CAS No. 306730-85-8](/img/structure/B11121106.png)
8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide is a complex organic compound with the molecular formula C18H26N2OS. It is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a spiro undecane system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide typically involves multiple steps. One common approach starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency. Key considerations in industrial production would include the availability of starting materials, reaction yields, and purification processes.
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, particularly in enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but different functional groups.
9-oxa-2-azaspiro[5.5]undecane: Another related compound with a similar core structure but different substituents.
Uniqueness
8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
CAS No. |
306730-85-8 |
|---|---|
Molecular Formula |
C18H26N2OS |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
10,10-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide |
InChI |
InChI=1S/C18H26N2OS/c1-17(2)13-18(10-12-21-17)9-6-11-20(14-18)16(22)19-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3,(H,19,22) |
InChI Key |
NRMFQEXWQDJACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCCN(C2)C(=S)NC3=CC=CC=C3)CCO1)C |
solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11121030.png)

![5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11121044.png)
![7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121046.png)

![7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121079.png)
![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-[4-(propan-2-yl)piperazin-1-yl]ethanone](/img/structure/B11121080.png)
![(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11121087.png)
![1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11121093.png)
![2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11121099.png)

![5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121109.png)
![1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2,2-dimethylbutan-1-one](/img/structure/B11121115.png)
